molecular formula C21H16BrNO4 B15026022 2-{(E)-2-[5-(acetyloxy)-2-bromophenyl]ethenyl}quinolin-8-yl acetate

2-{(E)-2-[5-(acetyloxy)-2-bromophenyl]ethenyl}quinolin-8-yl acetate

Cat. No.: B15026022
M. Wt: 426.3 g/mol
InChI Key: UVFUERQTGPCSIT-VQHVLOKHSA-N
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Description

2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound with a unique structure that includes both a quinoline and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the quinoline moiety. The final step involves acetylation to introduce the acetyloxy groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the double bond.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets. The bromophenyl and quinoline groups can interact with enzymes or receptors, leading to changes in their activity. The acetyloxy groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-[5-(ACETYLOXY)-2-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a chlorine atom instead of bromine.

    2-[(1E)-2-[5-(ACETYLOXY)-2-FLUOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can influence its reactivity and interactions with biological targets, making it unique compared to its chloro- and fluoro- counterparts.

Properties

Molecular Formula

C21H16BrNO4

Molecular Weight

426.3 g/mol

IUPAC Name

[3-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-4-bromophenyl] acetate

InChI

InChI=1S/C21H16BrNO4/c1-13(24)26-18-10-11-19(22)16(12-18)7-9-17-8-6-15-4-3-5-20(21(15)23-17)27-14(2)25/h3-12H,1-2H3/b9-7+

InChI Key

UVFUERQTGPCSIT-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2

Origin of Product

United States

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